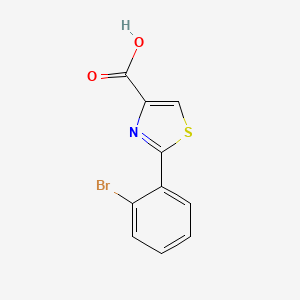
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid
描述
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the thiazole ring at the second position. The carboxylic acid group is attached to the fourth position of the thiazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry .
作用机制
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-(2-Bromophenyl)thiazole-4-carboxylic acid.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
2-(2-Bromophenyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-(2-Bromophenyl)thiazole-4-carboxylic acid, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with enzymes such as topoisomerase II can lead to DNA double-strand breaks, which are crucial for its antitumor effects .
Cellular Effects
2-(2-Bromophenyl)thiazole-4-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound can modulate the activity of neurotransmitters, impacting neuronal function and potentially offering neuroprotective effects .
Molecular Mechanism
The molecular mechanism of 2-(2-Bromophenyl)thiazole-4-carboxylic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with topoisomerase II results in the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells . This mechanism highlights its potential as an antitumor agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromophenyl)thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of 2-(2-Bromophenyl)thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor inhibition and neuroprotection . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(2-Bromophenyl)thiazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these pathways is crucial for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-(2-Bromophenyl)thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . For instance, the compound’s ability to cross the blood-brain barrier can enhance its neuroprotective effects .
Subcellular Localization
2-(2-Bromophenyl)thiazole-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
准备方法
The synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like iodine or acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
化学反应分析
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds or halogen exchange reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation or esterification.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest due to their diverse biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
相似化合物的比较
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:
2-(4-Chlorophenyl)thiazole-4-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activity.
2-(2-Methylphenyl)thiazole-4-carboxylic acid: The presence of a methyl group instead of bromine can lead to variations in the compound’s chemical properties and applications.
2-(2-Fluorophenyl)thiazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYCBOMUAAYYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655503 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955400-49-4 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


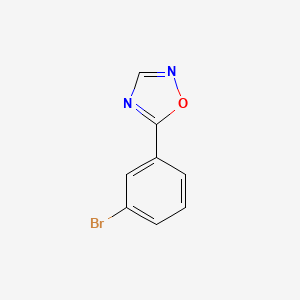
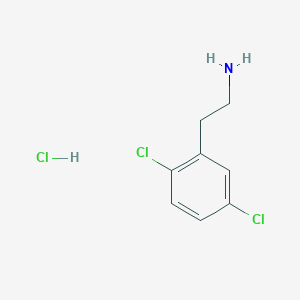
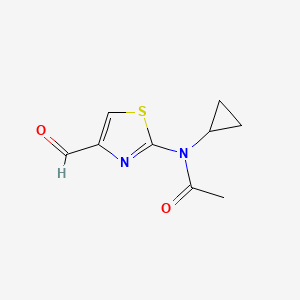
![(6-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1373375.png)


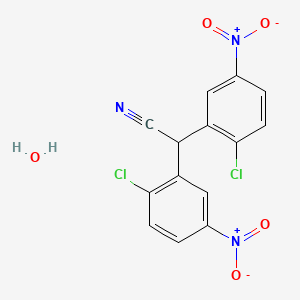
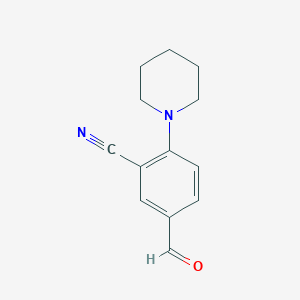
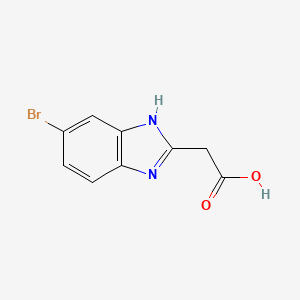
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-(ethoxymethylidene)butane-1,3-dione](/img/structure/B1373386.png)
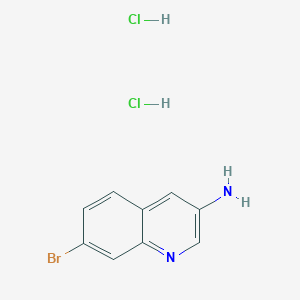
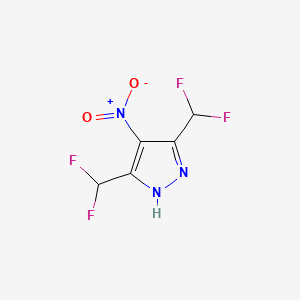
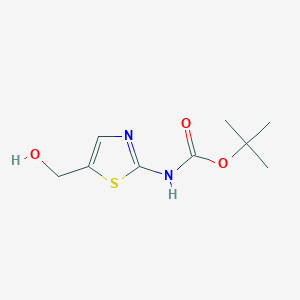
![4-(Aminomethyl)benzo[b]thiophene](/img/structure/B1373393.png)
